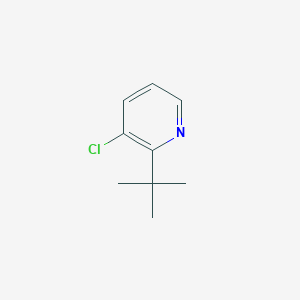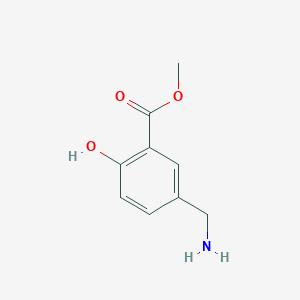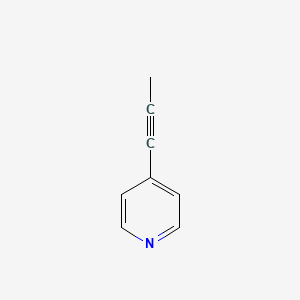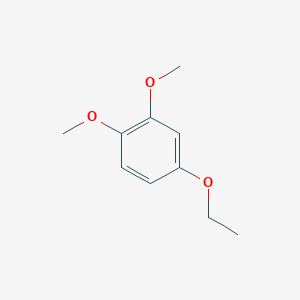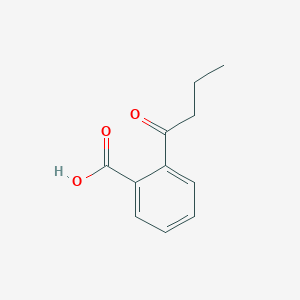![molecular formula C8H5NO3 B1603803 Furo[3,2-C]pyridine-6-carboxylic acid CAS No. 478149-30-3](/img/structure/B1603803.png)
Furo[3,2-C]pyridine-6-carboxylic acid
Übersicht
Beschreibung
“Furo[3,2-C]pyridine-6-carboxylic acid” is a type of fused pyridine derivative . These derivatives are of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine . They are found in the structures of substances with various bioactivities, including antiviral, anticancer, antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
Synthesis Analysis
The synthesis of furo[3,2-C]pyridine derivatives has been reported in several studies . For instance, one study reported the synthesis of furo[3,2-C]pyridine derivatives using an Rh-catalyzed tandem reaction .
Molecular Structure Analysis
The molecular structure of “Furo[3,2-C]pyridine-6-carboxylic acid” consists of a six-membered heteroaromatic ring fused with a pyridine ring . The molecular formula is C8H5NO3 .
Chemical Reactions Analysis
Furo[3,2-C]pyridine derivatives have been used in various chemical reactions. For example, an Rh-catalyzed tandem reaction was performed to construct an AIE-active furo[3,2-C]pyridine-based photosensitizer .
Wissenschaftliche Forschungsanwendungen
Development of Photosensitizers
Scientific Field
Photodynamic Therapy Summary of Application: The compound is used to develop photosensitizers for medical applications, particularly in targeting and destroying harmful bacteria. Methods of Application: An Rh-catalyzed tandem reaction is used to construct a photosensitizer that exhibits near-infrared emission . Results: The photosensitizer shows high quantum yield and generation efficiency for reactive oxygen species, effective in the ablation of Gram-positive bacteria .
Nanotechnology
Scientific Field
Nanotechnology Summary of Application: Furo[3,2-c]pyridine-6-carboxylic acid is investigated for its role in the synthesis of nanomaterials. Methods of Application: It’s used to prepare nanoparticles with controlled size and shape for various applications. Results: The nanoparticles exhibit unique properties useful in areas like drug delivery and catalysis.
These applications highlight the broad utility of Furo[3,2-c]pyridine-6-carboxylic acid in scientific research and its potential to contribute to advancements across multiple fields of study. For detailed experimental procedures and quantitative results, consulting specific scientific publications would be necessary .
Zukünftige Richtungen
Furo[3,2-C]pyridine derivatives are of increasing interest in drug design and medicinal chemistry . Their structural similarity to DNA bases and their presence in various bioactive substances suggest that they have great potential for future research and development . Further studies are needed to fully understand their mechanisms of action and to explore their potential applications in various fields.
Eigenschaften
IUPAC Name |
furo[3,2-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)6-3-7-5(4-9-6)1-2-12-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMHDISEJAEDNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CC(=NC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621962 | |
| Record name | Furo[3,2-c]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[3,2-C]pyridine-6-carboxylic acid | |
CAS RN |
478149-30-3 | |
| Record name | Furo[3,2-c]pyridine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478149-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo[3,2-c]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


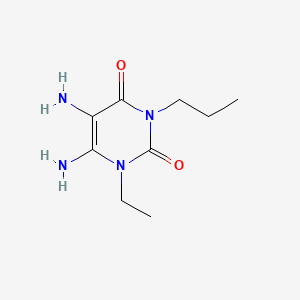

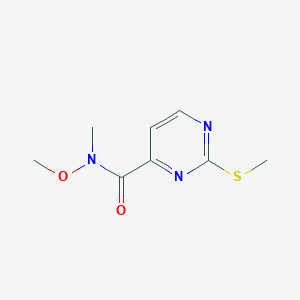
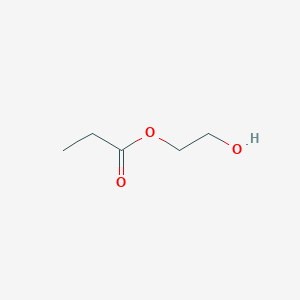
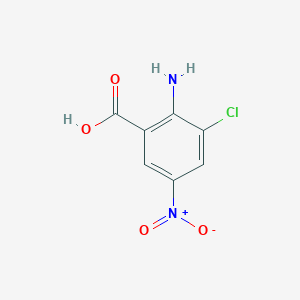
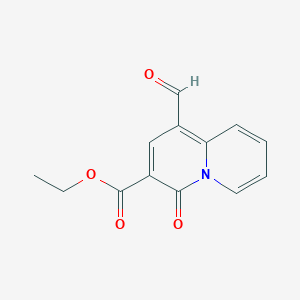
![7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1603730.png)
